B1577389 Medusin-PH

Medusin-PH

Cat. No.: B1577389
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medusin-PH is a cationic antimicrobial peptide (AMP) belonging to the medusin family, first isolated from the skin secretions of the Phyllomedusa hypochondrialis frog . It is composed of approximately 18 amino acids with a hydrophobicity of ~70% and features a single lysine residue and a C-terminal amidation modification derived from a glycine residue . This post-translational modification enhances its cationic charge, a critical factor in its ability to disrupt microbial membranes . This compound demonstrates selective activity against Gram-positive bacteria, such as Staphylococcus aureus, but exhibits low hemolytic activity, making it a promising candidate for therapeutic development .

The peptide is encoded by a precursor gene containing a conserved signal peptide, acidic spacer regions, and propeptide convertase processing sites, which are characteristic of the medusin family . Its mature sequence shares structural motifs with other medusins, including an N-terminal hexapeptide (LLGMIP-), an internal sequence (-AISAIS-), and a C-terminal tetrapeptide amide (-LSKL-NH₂) .

Properties

bioactivity

Antibacterial, Antifungal

sequence

LLGMIPVAISAISALSKL

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • All medusins share a conserved length (~18 AA), hydrophobicity (~70%), and C-terminal amidation, critical for membrane interaction .
  • Sequence variations occur primarily in non-conserved regions. For example, this compound and Medusin-PD share 95% sequence similarity, differing by one amino acid residue .
  • Medusin-AC and Medusin-AS are identical in their mature sequences, suggesting species-specific evolutionary conservation .

Functional Activity

Compound Antimicrobial Spectrum Hemolytic Activity Biofilm Inhibition Key Findings
This compound Effective against S. aureus (planktonic) Low None observed Activity linked to cationic charge and membrane disruption
Medusin-AC Similar to this compound Low None observed 100% sequence identity to Medusin-AS but no biofilm penetration
Medusin-PT Enhanced activity against MRSA Low Post-modification only Structural modification (e.g., residue substitution) improved biofilm targeting

Key Observations :

  • Natural medusins (e.g., this compound, AC, PD) are ineffective against microbial biofilms, likely due to insufficient penetration or stability .
  • Low hemolytic activity is consistent across the family, underscoring their therapeutic safety .

Evolutionary and Ecological Insights

  • This compound and its analogs are evolutionarily conserved across Phyllomedusine frogs, likely as a defense mechanism against skin pathogens .
  • Species-specific variations (e.g., this compound vs. Medusin-AC) may reflect adaptations to distinct ecological niches or microbial threats .

Research Implications

Comparative studies of medusins reveal that minor sequence alterations can significantly impact antimicrobial efficacy. For instance, this compound’s conserved lysine residue and C-terminal amidation are indispensable for its activity, while non-conserved regions offer opportunities for synthetic optimization . Future research should explore hybrid analogs combining motifs from this compound and engineered variants like Medusin-PT to broaden their therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.